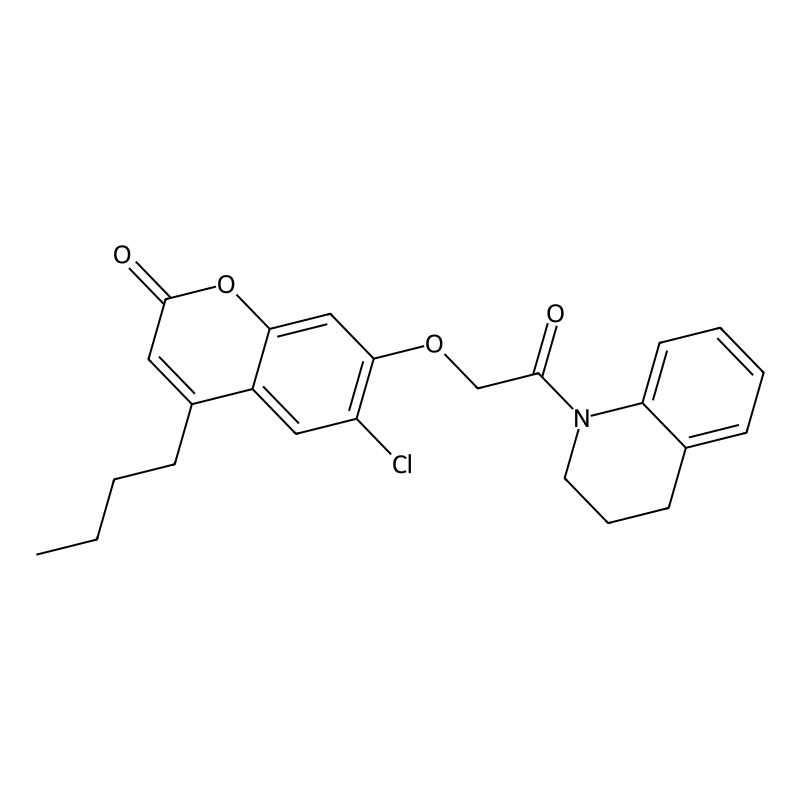

4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound featuring a coumarin backbone. Its structure includes a butyl group, a chloro substituent, and a 3,4-dihydroquinoline moiety linked through an oxoethoxy group. This compound is notable for its potential therapeutic applications and unique chemical properties.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles.

- Esterification: The oxoethoxy group may participate in esterification reactions.

- Cyclization: Under certain conditions, it may form cyclic compounds through intramolecular reactions.

Fragmentation pathways during mass spectrometry reveal multiple mechanisms, including the loss of HCl and CO, leading to various fragment ions that can be characterized by their m/z ratios .

Research indicates that compounds similar to 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one exhibit significant biological activities:

- Anticancer Properties: Some derivatives show potential in inhibiting cancer cell proliferation.

- Antimicrobial Activity: The compound may possess antimicrobial properties against various pathogens.

- Neuroprotective Effects: Similar structures have been studied for their effects on neurodegenerative diseases, potentially acting as acetylcholine receptor antagonists .

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Coumarin Core: Starting from 4-methyl-2H-chromen-2-one, specific reagents are used to introduce the butyl and chloro groups.

- Introduction of the Dihydroquinoline Moiety: This can be achieved through condensation reactions with appropriate quinoline derivatives.

- Final Modifications: The oxoethoxy group is introduced via etherification or similar methods.

These steps often require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity .

The unique structure of 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one suggests several applications:

- Pharmaceutical Development: Potential use in developing new drugs targeting cancer or neurodegenerative diseases.

- Chemical Probes: As a research tool in studying biological pathways involving coumarin derivatives.

Interaction studies have shown that this compound may interact with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes related to cancer progression or neurodegeneration.

- Receptor Binding: Investigations into its binding affinity for acetylcholine receptors could provide insights into its neuroprotective capabilities.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural features with 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-hydroxycoumarin | Hydroxy group at position 7 | Known for its fluorescence properties |

| 4-methylcoumarin | Methyl group at position 4 | Commonly used in biochemical assays |

| 3-(4-chlorophenyl)coumarin | Chlorophenyl substitution | Exhibits significant antimicrobial activity |

These compounds highlight the diversity within the coumarin family while underscoring the unique attributes of 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one, particularly its potential therapeutic applications and complex interactions .